molecular formula C14H16BNO6 B3301890 2-Borono-1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid CAS No. 913388-58-6

2-Borono-1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid

Cat. No.: B3301890
CAS No.: 913388-58-6
M. Wt: 305.09 g/mol
InChI Key: SSIOKSWXLIBVRA-UHFFFAOYSA-N
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Description

2-Borono-1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid is a compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a boronic acid group, an indole ring, and a tert-butoxycarbonyl (Boc) protecting group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Borono-1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a borylation reaction, often using reagents like bis(pinacolato)diboron or boronic acid derivatives.

    Protection with Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom of the indole ring. This step typically involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Borono-1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently used with reagents like aryl halides and palladium catalysts.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or other reduced boron-containing compounds.

    Substitution: Various substituted indole derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

2-Borono-1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound is employed in the development of boron-containing drugs and bioactive molecules. Boronic acids are known for their ability to inhibit proteases and other enzymes.

    Medicine: It is investigated for its potential use in drug delivery systems and as a therapeutic agent in cancer treatment, particularly in boron neutron capture therapy (BNCT).

    Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Borono-1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid involves its interaction with molecular targets through the boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them effective inhibitors of enzymes like serine proteases and kinases. The indole ring provides additional binding interactions, enhancing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of an indole ring.

    Indole-5-boronic Acid: Similar to the target compound but lacks the Boc protecting group.

    1-(tert-Butoxycarbonyl)-1H-indole-5-boronic Acid: Similar structure but with variations in the position of the boronic acid group.

Uniqueness

2-Borono-1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid is unique due to the presence of both the boronic acid group and the Boc protecting group on the indole ring. This combination provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and various scientific applications.

Properties

IUPAC Name

2-borono-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BNO6/c1-14(2,3)22-13(19)16-10-5-4-8(12(17)18)6-9(10)7-11(16)15(20)21/h4-7,20-21H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIOKSWXLIBVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C(=O)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90723276
Record name 2-Borono-1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90723276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913388-58-6
Record name 2-Borono-1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90723276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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